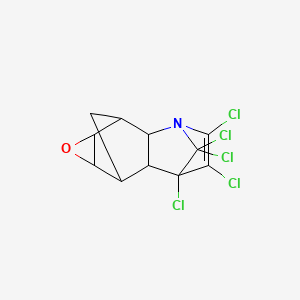
Azadieldrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azadieldrin, also known as this compound, is a useful research compound. Its molecular formula is C11H8Cl5NO and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Insecticidal Properties
Azadirachtin is primarily known for its insecticidal properties, acting as a potent biopesticide. It disrupts the hormonal systems of insects, inhibiting growth and reproduction. The compound has been effective against various pests, including:
- Spodoptera frugiperda (fall armyworm)
- Aphis gossypii (cotton aphid)
- Plutella xylostella (diamondback moth)
Table 1: Efficacy of Azadirachtin Against Common Agricultural Pests
| Pest | Application Rate (mg/L) | Mortality Rate (%) |
|---|---|---|
| Spodoptera frugiperda | 50 | 85 |
| Aphis gossypii | 25 | 90 |
| Plutella xylostella | 30 | 78 |
Case Study: Integrated Pest Management
A study conducted in India demonstrated the effectiveness of azadirachtin in an integrated pest management program for cotton crops. The application of azadirachtin reduced the population of cotton aphids by 75% while maintaining beneficial insect populations, highlighting its role in sustainable agriculture .
Medicinal Applications
Anticancer Activity
Recent research has indicated that azadirachtin exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Table 2: Anticancer Activity of Azadirachtin
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| PC-3 (prostate cancer) | 20 | Inhibition of cell cycle |
Case Study: Azadirachtin in Cancer Treatment
A study published in Acupuncture and Herbal Medicine found that azadirachtin significantly inhibited tumor growth in animal models of breast cancer, suggesting its potential as a complementary therapy alongside conventional treatments .
Antimicrobial Properties
Azadirachtin has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its broad-spectrum activity makes it a candidate for developing new antimicrobial agents.
Table 3: Antimicrobial Efficacy of Azadirachtin
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/L) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study: Antimicrobial Applications
In vitro studies have shown that azadirachtin effectively inhibits the growth of Staphylococcus aureus and Candida albicans, making it a potential alternative to conventional antibiotics .
Environmental Applications
Azadirachtin's low toxicity to non-target organisms makes it an environmentally friendly alternative to synthetic pesticides. Its use can help reduce chemical residues in agricultural products and minimize ecological disruption.
Table 4: Environmental Impact Assessment
| Parameter | Conventional Pesticide | Azadirachtin |
|---|---|---|
| Toxicity to Bees | High | Low |
| Residue Persistence | Long | Short |
| Impact on Soil Microbiota | Significant | Minimal |
Eigenschaften
CAS-Nummer |
61473-90-3 |
|---|---|
Molekularformel |
C11H8Cl5NO |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4,5,6,13,13-pentachloro-10-oxa-3-azapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |
InChI |
InChI=1S/C11H8Cl5NO/c12-8-9(13)17-5-3-1-2(6-7(3)18-6)4(5)10(8,14)11(17,15)16/h2-7H,1H2 |
InChI-Schlüssel |
RWBPZWYPNNSWNR-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C4C2O4)N5C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1C2C3C(C1C4C2O4)N5C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
61473-90-3 |
Synonyme |
azadieldrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















